Cas no 380192-76-7 (2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro-)

2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro- structure
380192-76-7 structure
Nome del prodotto:2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro-
Numero CAS:380192-76-7
MF:C19H22ClNO2
MW:331.84
MDL:MFCD02324236
CID:5095803
PubChem ID:2770381

2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro-
    • AF-399/13375142
    • Oprea1_722959
    • WAY-380064-A
    • 1-[(4-chlorobenzyl)oxy]-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol
    • CHEMBL1619901
    • EN300-241733
    • BDBM50419189
    • 1-((4-Chlorobenzyl)oxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol
    • 380192-76-7
    • DB-420294
    • 1-[(4-chlorophenyl)methoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol
    • SCHEMBL15833542
    • ZERENEX ZXG000503
    • AKOS005206521
    • MDL: MFCD02324236
    • Inchi: 1S/C19H22ClNO2/c20-18-7-5-15(6-8-18)13-23-14-19(22)12-21-10-9-16-3-1-2-4-17(16)11-21/h1-8,19,22H,9-14H2
    • Chiave InChI: XFPRVFPKQLFJBJ-UHFFFAOYSA-N
    • Sorrisi: C1C=C2C(=CC=1)CN(CC(O)COCC1C=CC(Cl)=CC=1)CC2

Proprietà calcolate

  • Massa esatta: 331.1339066g/mol
  • Massa monoisotopica: 331.1339066g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 6
  • Complessità: 346
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 32.7Ų

2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-241733-0.1g
380192-76-7 95%
0.1g
$241.0 2024-06-19
Enamine
EN300-241733-5.0g
380192-76-7 95%
5.0g
$797.0 2024-06-19
Enamine
EN300-241733-10.0g
380192-76-7 95%
10.0g
$1181.0 2024-06-19
Enamine
EN300-241733-2.5g
380192-76-7 95%
2.5g
$539.0 2024-06-19
Enamine
EN300-241733-0.5g
380192-76-7 95%
0.5g
$264.0 2024-06-19
Enamine
EN300-241733-1g
380192-76-7
1g
$274.0 2023-09-15
Enamine
EN300-241733-5g
380192-76-7
5g
$797.0 2023-09-15
Enamine
EN300-241733-10g
380192-76-7
10g
$1181.0 2023-09-15
Enamine
EN300-241733-1.0g
380192-76-7 95%
1.0g
$274.0 2024-06-19
Enamine
EN300-241733-0.05g
380192-76-7 95%
0.05g
$230.0 2024-06-19
Fornitori consigliati
atkchemica
(CAS:380192-76-7)2(1H)-Isoquinolineethanol, α-[[(4-chlorophenyl)methoxy]methyl]-3,4-dihydro-
CL15385
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta